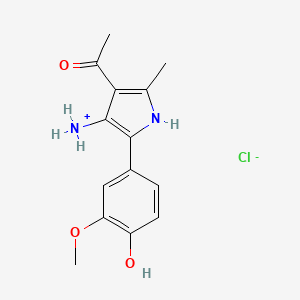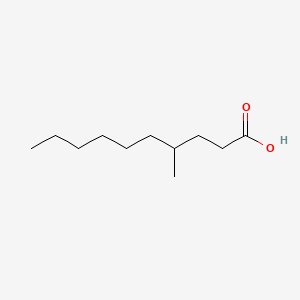
4-Methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyldecanoic acid typically involves the alkylation of decanoic acid with a methyl group at the fourth carbon position. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where decanoic acid is treated with a methylating agent in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds or the use of biotechnological methods where specific enzymes are employed to introduce the methyl group at the desired position. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyldecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol group, resulting in the formation of 4-methyldecanol.
Substitution: The hydrogen atoms in the methyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Methyl-4-decanedioic acid.
Reduction: 4-Methyldecanol.
Substitution: 4-Halodecanoic acids.
Wissenschaftliche Forschungsanwendungen
4-Methyldecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyldecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Methyloctanoic acid: A shorter chain analog with similar chemical properties but different biological activities.
4-Methylundecanoic acid: A longer chain analog with distinct physical and chemical characteristics.
3-Hydroxy-4-methyldecanoic acid: Contains an additional hydroxyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyldecanoic acid is unique due to its specific chain length and methyl group position, which confer distinct physical, chemical, and biological properties. These unique features make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
24323-24-8 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-methyldecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-10(2)8-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
NODQTVSOELONGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
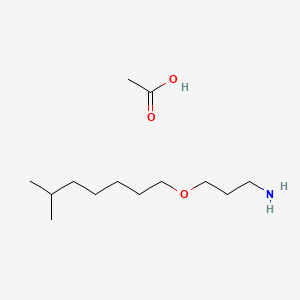
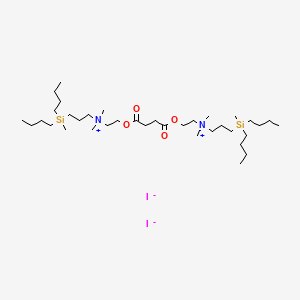
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
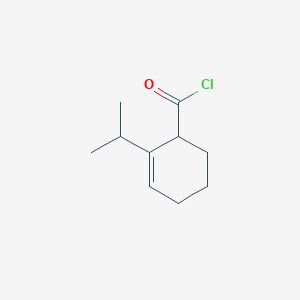

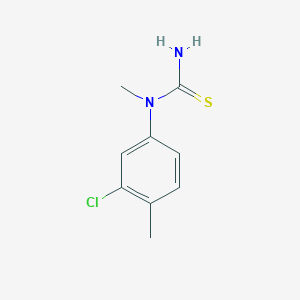
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
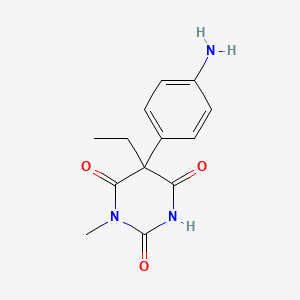
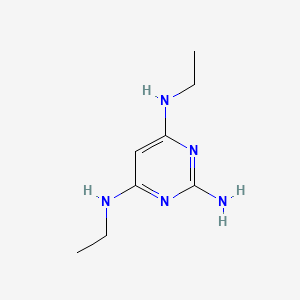
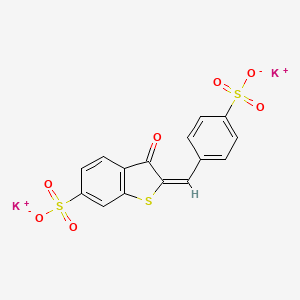
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
